molecular formula C8H10N6OS2 B11073482 1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea

1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea

Cat. No.: B11073482
M. Wt: 270.3 g/mol
InChI Key: FBKMFCCWQVNXJX-UHFFFAOYSA-N
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Description

1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a triazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Formation of the Urea Moiety: The urea moiety can be formed by reacting an isocyanate with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea can be compared with other similar compounds, such as:

    1-(2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(4H-1,2,4-triazol-4-yl)urea: This compound lacks the dimethyl groups on the thiazole ring, which may affect its chemical reactivity and biological activity.

    1-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-3-(1H-1,2,4-triazol-1-yl)urea: This compound has a different substitution pattern on the triazole ring, which may influence its properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N6OS2

Molecular Weight

270.3 g/mol

IUPAC Name

1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(1,2,4-triazol-4-yl)urea

InChI

InChI=1S/C8H10N6OS2/c1-5-6(17-8(16)13(5)2)11-7(15)12-14-3-9-10-4-14/h3-4H,1-2H3,(H2,11,12,15)

InChI Key

FBKMFCCWQVNXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1C)NC(=O)NN2C=NN=C2

Origin of Product

United States

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